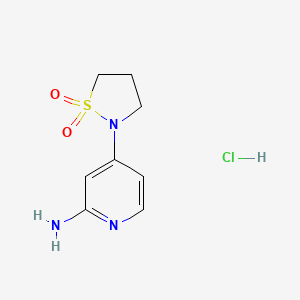

2-(2-Aminopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Aminopyridine is an organic compound with the formula H2NC5H4N. It is one of three isomeric aminopyridines. It is a colourless solid that is used in the production of the drugs piroxicam, sulfapyridine, tenoxicam, and tripelennamine . Thiazolidinedione, also known as glitazones, are a class of medications used in the treatment of diabetes mellitus type 2 .

Synthesis Analysis

The synthesis of similar compounds often involves reactions between amines and carbonyl compounds. For example, pyrimidine derivatives can be synthesized from related 2-amino-4,6-dichloropyrimidines via the Suzuki cross-coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would likely feature a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a thiazolidine dione group (a five-membered ring containing two oxygen atoms, one sulfur atom, and two carbon atoms). The exact structure would depend on the specific locations of these groups and the 2-aminopyridine moiety .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the pyridine and thiazolidine dione moieties. Pyridine is a basic heterocyclic organic compound, similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the compound’s solubility, melting point, and boiling point would be influenced by the presence and position of the pyridine and thiazolidine dione groups .Mécanisme D'action

Target of Action

The primary targets of the compound “2-(2-Aminopyridin-4-yl)isothiazolidine 1,1-dioxide hydrochloride” are currently unknown. The compound belongs to the class of isothiazolidines, a group of heterocyclic compounds . Isothiazolidines and their derivatives have been found to exhibit a wide range of pharmacological activities

Mode of Action

Compounds with similar structures, such as thiazoles, have been found to interact with various biological targets, leading to a range of effects including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Biochemical Pathways

Related compounds have been found to interact with a variety of biochemical pathways, leading to a range of downstream effects .

Result of Action

Related compounds have been found to have a range of effects at the molecular and cellular level .

Avantages Et Limitations Des Expériences En Laboratoire

APY has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also stable and can be stored for long periods of time. However, there are also some limitations to using APY in lab experiments. It has low solubility in water, which can make it difficult to prepare stock solutions. It is also relatively expensive compared to other chemical compounds.

Orientations Futures

There are several future directions for the study of APY. One direction is to explore its potential therapeutic properties in other diseases, such as neurodegenerative diseases and metabolic disorders. Another direction is to investigate its mechanism of action in more detail, including its effects on other signaling pathways and transcription factors. Additionally, there is a need to develop more efficient synthesis methods for APY and to improve its solubility in water to facilitate its use in lab experiments.

Méthodes De Synthèse

The synthesis of APY involves the reaction of 2-aminopyridine with thiosemicarbazide in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with chloroacetyl chloride to form APY hydrochloride. The yield of this reaction is typically around 60-70%.

Applications De Recherche Scientifique

APY has been extensively studied for its potential therapeutic properties in various diseases, including cancer, autoimmune diseases, and inflammation. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. APY has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and adherence to safe laboratory practices .

Propriétés

IUPAC Name |

4-(1,1-dioxo-1,2-thiazolidin-2-yl)pyridin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S.ClH/c9-8-6-7(2-3-10-8)11-4-1-5-14(11,12)13;/h2-3,6H,1,4-5H2,(H2,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBPBVMGRRXBMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC(=NC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2870247.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2870249.png)

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbenzenesulfonamide](/img/structure/B2870250.png)

![N-(3-chloro-4-methylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2870257.png)

![Methyl 2-[(4-aminobenzoyl)amino]acetate](/img/structure/B2870261.png)

![(3,5-Dimethylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2870263.png)